Product packaging for Gentamicin A(Cat. No.:CAS No. 11001-13-1)

Gentamicin A

Cat. No.: B8718986
CAS No.: 11001-13-1
M. Wt: 468.5 g/mol
InChI Key: LKKVGKXCMYHKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamicin A is a primary component of the gentamicin complex, a group of aminoglycoside antibiotics first isolated from the bacterium Micromonospora purpurea . This compound is provided as a high-purity chemical standard to facilitate advanced research. It is an invaluable tool for investigating the intricate biosynthesis pathways of aminoglycosides and for studying the structure-activity relationships (SAR) within this critical class of antibiotics . Like other aminoglycosides, the Gentamicin complex exerts its bactericidal activity by binding to the bacterial 16S rRNA within the 30S ribosomal subunit . This binding event interferes with messenger RNA translation, leading to the production of defective, non-functional proteins and ultimately to bacterial cell death . The uptake of these antibiotics into bacterial cells is an oxygen-dependent process, rendering them predominantly effective against aerobic, gram-negative bacteria . Researchers utilize this compound as a reference standard in chromatographic analysis to elucidate the composition of commercial gentamicin formulations. Its primary application in the laboratory is for fundamental microbiological and biochemical research, including studies on antibiotic mechanisms of action, resistance patterns, and the synergistic effects observed when aminoglycosides are combined with other agents, such as beta-lactam antibiotics . This product is intended For Research Use Only. It is not intended for use in humans, animals, or as a therapeutic agent. It must not be administered for any diagnostic, prophylactic, or treatment purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N4O10 B8718986 Gentamicin A CAS No. 11001-13-1

Properties

CAS No.

11001-13-1

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

IUPAC Name

5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3

InChI Key

LKKVGKXCMYHKSL-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Origin of Product

United States

Biosynthetic Pathways and Engineering of Gentamicin a

Elucidation of the Gentamicin (B1671437) A Biosynthetic Pathway

The intricate biosynthesis of gentamicin A involves a series of highly specific enzymatic transformations, including glycosylation, amination, dehydrogenation, phosphorylation, dideoxygenation, and N-methylation steps. These reactions are orchestrated by a range of enzymes that have been extensively studied acs.orgresearchgate.netresearchgate.net. The pathway initiates with D-glucose-6-phosphate, which is converted into 2-deoxystreptamine (B1221613) (2-DOS), the foundational aminocyclitol core of gentamicin pnas.orgnih.gov.

Glycosyltransferases (e.g., GtmM, GtmE, GenM1, GenM2)

Glycosyltransferases are pivotal in constructing the pseudotrisaccharide structure of this compound by sequentially attaching sugar moieties to the 2-deoxystreptamine (2-DOS) core.

GenM1 (also known as GtmM) : This enzyme facilitates the transfer of N-acetyl-D-glucosamine (GlcNAc) from UDP-GlcNAc onto the 2-DOS scaffold, leading to the formation of 2'-N-acetylparomamine (AcPM) nih.govresearchgate.netbiorxiv.org. While GenM1 can also utilize UDP-Glc to produce 2'-deoxyparomamine (2'DPM), UDP-GlcNAc is considered the more efficient substrate for this reaction nih.gov.

GenM2 (also known as GtmE) : Following the deacetylation of 2'-N-acetylparomamine to paromamine (B1213074) by the deacetylase GenD, GenM2 catalyzes the subsequent glycosylation step. It transfers D-xylose (B76711) (from UDP-xylose) to paromamine, yielding gentamicin A2. Gentamicin A2 represents the first pseudotrisaccharide intermediate in the this compound biosynthetic cascade pnas.orgnih.govresearchgate.netbiorxiv.org.

The sequential roles of these glycosyltransferases are summarized in the table below:

EnzymeSubstrate(s)Product(s)Role in this compound BiosynthesisReferences
GenM1 (GtmM)2-Deoxystreptamine (2-DOS), UDP-GlcNAc2'-N-acetylparomamine (AcPM)Adds N-acetyl-D-glucosamine to 2-DOS nih.govresearchgate.netbiorxiv.org
GenM2 (GtmE)Paromamine, UDP-XyloseGentamicin A2Adds D-xylose to paromamine pnas.orgnih.govresearchgate.netbiorxiv.org
Aminotransferases (e.g., GenS1, GenB2)

Aminotransferases are crucial for introducing amino groups, which are characteristic features of aminoglycoside antibiotics.

GenS1 : This aminotransferase participates in the initial stages of 2-deoxystreptamine (2-DOS) biosynthesis. It is involved in the conversion of 2-deoxy-scyllo-inosose (B3429959) (2-DOI) to 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) pnas.orgresearchgate.netresearchgate.netresearchgate.net.

GenB2 : Although primarily recognized for its function in the later stages of gentamicin C complex biosynthesis, specifically its role as a pyridoxal-5′-phosphate (PLP)-dependent epimerase that interconverts gentamicin C2a and C2 by altering the stereochemistry at the C-6' chiral center, GenB2 also exhibits C-6' amination activity on certain intermediates acs.orgresearchgate.netnih.gov.

Dehydrogenases (e.g., GenE)

Dehydrogenases facilitate redox reactions, which are integral to the formation of various precursor molecules in the biosynthetic pathway.

GenE : This dehydrogenase is involved in the biosynthesis of 2-deoxystreptamine (2-DOS). It functions in concert with the isomerase GenC and the aminotransferase GenS1 to transform D-glucose-phosphate into 2-DOS researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Phosphotransferases (e.g., GenP)

Phosphotransferases are vital for the activation of hydroxyl groups, which subsequently undergo removal in downstream enzymatic steps.

GenP : This enzyme catalyzes the 3'-phosphorylation of key gentamicin biosynthesis intermediates, including JI-20A, JI-20Ba, and JI-20B acs.orgnih.govnih.govresearchgate.net. This phosphorylation event serves as the initiating step in the C-3',4'-dideoxygenation process, a crucial modification that confers resistance against deactivation by aminoglycoside 3'-phosphotransferase (APH(3')) in drug-resistant bacterial strains nih.govnih.gov. GenP is structurally homologous to aminoglycoside 3'-phosphotransferases acs.org.

Enzymes Involved in Dideoxygenation (e.g., GenB3, GenB4)

The removal of hydroxyl groups at the C-3' and C-4' positions is a defining modification in gentamicin biosynthesis, providing protection against certain aminoglycoside-modifying enzymes.

GenB3 and GenB4 : These two pyridoxal-5′-phosphate (PLP)-dependent enzymes operate in a coordinated manner with GenP to execute the C-3',4'-dideoxygenation acs.orgresearchgate.netnih.govnih.govbiorxiv.orgbiorxiv.org. The process begins with GenP-catalyzed phosphorylation of the 3'-hydroxyl group of intermediates such as JI-20A and JI-20Ba acs.orgnih.govnih.gov. Subsequently, GenB3 acts on these phosphorylated substrates, facilitating the elimination of water and then phosphate (B84403) to yield 3',4'-dideoxy-4',5'-ene-6'-oxo products acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org. GenB4 then contributes to the reduction of the 4',5'-olefin (double bond) and mediates double bond migration acs.orgresearchgate.netbiorxiv.org. The synergistic action of GenP, GenB3, and GenB4 ultimately leads to the formation of gentamicin C components, such as C1a and C2a acs.orgbiorxiv.org. Structural analyses, including crystal structures of GenB3 and GenB4, have provided significant insights into their catalytic mechanisms acs.orgbiorxiv.org.

The collaborative functions of these enzymes in the dideoxygenation pathway are detailed in the following table:

EnzymeSubstrate(s)Product(s)Role in Gentamicin BiosynthesisReferences
GenPJI-20A, JI-20Ba, JI-20BPhosphorylated intermediates3'-Phosphorylation, initiating dideoxygenation acs.orgnih.govnih.govresearchgate.net
GenB3Phosphorylated intermediates3',4'-dideoxy-4',5'-ene-6'-oxo productsElimination of water and phosphate acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org
GenB43',4'-dideoxy-4',5'-ene-6'-oxo productsFurther modified intermediates (e.g., reduced 4',5'-olefin)Reduction of 4',5'-olefin, double bond migration acs.orgresearchgate.netbiorxiv.org
N-Methyltransferases (e.g., GenL)

N-Methyltransferases are responsible for introducing methyl groups, which contribute to the structural diversity and biological activity of the various gentamicin components.

GenL : This N-methyltransferase catalyzes the terminal 6'-N-methylation step in the gentamicin biosynthetic pathway acs.orgresearchgate.netbiorxiv.orgpnas.org. Specifically, it methylates the 6'-N position of gentamicin C1a and C2, leading to the production of gentamicin C2b and C1, respectively researchgate.netbiorxiv.orgpnas.org. A notable aspect of GenL is that its encoding gene is located approximately 2.54 Mbp away from the main gentamicin biosynthetic gene cluster on the chromosome, indicating a spatial separation for certain late-stage modifications acs.orgresearchgate.netpnas.org.

Genetic Organization of Biosynthetic Gene Clusters

The biosynthesis of gentamicin is governed by a dedicated gene cluster found within the genome of its producing strain, Micromonospora echinospora pnas.orgnih.govnih.gov. The identification and sequencing of this gene cluster have been pivotal in unraveling the complex enzymatic steps involved in gentamicin production pnas.orgacs.orgnih.govnih.gov.

The gentamicin biosynthetic gene cluster typically encompasses genes that encode the enzymes responsible for various stages of the pathway. These include enzymes for the biosynthesis of the 2-deoxystreptamine core, as well as those involved in subsequent glycosylations, aminotransferations, dehydrogenations, phosphorylations, and deoxygenations acs.orgnih.govnih.govresearchgate.net. For example, genes such as gtmA, gtmB, gtmG, and gtmE (or genM1 and genM2) are situated within this cluster and are essential for the early steps that lead to gentamicin A2 pnas.orgnih.govresearchgate.net.

However, it has been observed that some crucial biosynthetic enzymes, such as the N-methyltransferase GenL, are encoded by genes located at a considerable distance from the primary biosynthetic gene cluster on the chromosome acs.orgresearchgate.netpnas.org. This suggests a more dispersed genetic organization for certain late-stage modifications, highlighting the complexity and potential for distributed genetic control in the biosynthesis of complex secondary metabolites like gentamicin. The elucidation of this gene cluster has significantly advanced the field, enabling genetic manipulation and heterologous expression studies aimed at understanding and engineering gentamicin biosynthesis pnas.orgnih.govfrontiersin.org.

Strategies for Biosynthetic Engineering and Diversification

The complexity of aminoglycoside biosynthesis offers numerous targets for engineering, aiming to enhance production, redirect pathways to specific congeners, or create novel hybrid compounds with altered therapeutic profiles.

Heterologous Expression Systems for Pathway Analysis and Compound Generation

The investigation and manipulation of this compound's biosynthetic pathway often involve the use of heterologous expression systems. These systems leverage the bacterial machinery responsible for aminoglycoside production, allowing researchers to analyze individual enzymatic steps and generate new compounds. By introducing genes encoding specific enzymes from the gentamicin or related kanamycin (B1662678) biosynthetic pathways into suitable host organisms, scientists can reconstruct parts of the pathway or introduce new enzymatic capabilities. This approach is fundamental for dissecting complex multi-step biosynthesis and for the targeted production of specific intermediates or modified final products that might be difficult to obtain through traditional chemical synthesis.

Genetic Manipulation for Yield Improvement and Pathway Redirection

Genetic manipulation plays a pivotal role in optimizing the production of this compound and its derivatives, as well as in redirecting metabolic flux towards desired compounds. A comprehensive understanding of the biosynthesis of 4,6-disubstituted-2-deoxystreptamine (2-DOS)-containing aminoglycosides, such as gentamicins and kanamycins, provides a foundation for combinatorial biosynthetic engineering.

Specific enzymes within the gentamicin biosynthetic pathway have been identified as targets for manipulation:

GenN , an S-adenosyl-L-methionine-dependent methyltransferase, is responsible for the 3''-N-methylation of 3''-dehydro-3''-amino-gentamicin A2, a critical step in forming the gentamicin C complex. Notably, GenN can also catalyze the 3''-N-methylation of other aminoglycosides like kanamycin B and tobramycin, which possess an additional hydroxymethyl group at the C5'' position in ring III.

GenP is involved in the phosphorylation of intermediates JI-20A and JI-20Ba, initiating the dideoxygenation process that leads to the gentamicin C complex.

GenQ , a flavin-linked dehydrogenase, catalyzes the oxidation of the intermediate gentamicin X2 at C-6' to form an aldehyde. Intriguingly, GenQ also oxidizes G418 to an analogous ketone, demonstrating its dual role in parallel modifications within the pathway.

Glycodiversification and Creation of Hybrid Aminoglycosides

Glycodiversification represents a powerful strategy for creating novel aminoglycoside antibiotics by altering the sugar moieties attached to the core scaffold. A notable approach involves in vivo glycosyltransferase (GT) swapping between gentamicin and kanamycin producers. This technique harnesses the natural biosynthetic machinery to install diverse sugar modifications.

This strategy has led to the creation of "genkamicins" (GKs), which are novel hybrid aminoglycosides combining structural features from both gentamicin and kanamycin families. Through the manipulation of these hybrid metabolic pathways, researchers have successfully accumulated and characterized six distinct GK components. One such compound, GK-C2a, demonstrated promising results, exhibiting low ototoxicity in zebrafish embryos while maintaining potent antimicrobial activity against critical priority pathogens. This innovative method of glycodiversification offers a pathway to develop less toxic aminoglycoside drugs to combat infectious diseases.

Research into Minor Biosynthetic Pathways and Parallel Modifications

Ongoing research continues to unravel the intricacies of minor biosynthetic pathways and parallel modifications within the gentamicin production cascade. A significant area of inquiry focuses on understanding the precise mechanisms by which intermediates like JI-20A and JI-20B undergo dideoxygenation to yield the gentamicin C complex. This process is initiated by GenP-catalyzed phosphorylation.

Furthermore, the intermediate gentamicin X2 is known to undergo parallel modifications. It can be methylated at the C-6' position by the radical S-adenosylmethionine (SAM)-dependent enzyme GenK, leading to the formation of G418. Alternatively, gentamicin X2 can undergo oxidation at C-6' to produce an aldehyde, a reaction catalyzed by the flavin-linked dehydrogenase GenQ. GenQ is also observed to oxidize G418, producing a corresponding ketone, highlighting the branching and interconnectedness of these late-stage biosynthetic steps. Elucidating these minor pathways and parallel modifications provides critical insights for rational design and engineering efforts to expand the structural diversity of gentamicin and its analogues.

Compound Names and PubChem CIDs

Molecular Mechanisms of Action of Gentamicin a

Gentamicin (B1671437) A, a member of the aminoglycoside class of antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its primary mechanism of action involves binding to the 30S ribosomal subunit, which leads to mistranslation of messenger RNA (mRNA) and ultimately, the production of non-functional proteins, culminating in cell death. creative-diagnostics.com

Bacterial Ribosomal Binding and Interaction

The 30S ribosomal subunit is the primary target for Gentamicin A. It binds to a specific region of the 16S ribosomal RNA (rRNA), a critical component of the 30S subunit. rcsb.org This interaction is central to the antibiotic's ability to disrupt the fidelity of protein synthesis.

This compound binds to the A-site (aminoacyl-tRNA site) within the decoding center of the 16S rRNA. creative-diagnostics.com This binding occurs specifically within the major groove of helix 44 (h44). creative-diagnostics.comresearchgate.net The A-site is a crucial region of the ribosome that ensures the correct pairing between the mRNA codon and the corresponding transfer RNA (tRNA) anticodon. By binding to this site, this compound interferes with the decoding process. rcsb.org

The interaction between this compound and the A-site is highly specific, involving a network of hydrogen bonds. Key nucleotides within helix 44 that are involved in this interaction include A1408, G1494, U1495, and G1405. rcsb.org The binding of this compound to this site stabilizes a conformation that mimics the state of the ribosome when a correct (cognate) tRNA is bound. nih.gov

Two universally conserved adenosine (B11128) residues, A1492 and A1493, located within the A-site of the 16S rRNA, play a pivotal role in the mechanism of action of this compound. nih.gov In the absence of the antibiotic, these residues are stacked within helix 44. However, upon the binding of a cognate tRNA, A1492 and A1493 flip out from the helix to interact with the codon-anticodon duplex, a critical step in verifying the accuracy of the pairing. nih.gov

This compound binding induces a similar conformational change, forcing A1492 and A1493 to adopt this "flipped-out" state even in the absence of a cognate tRNA. nih.gov This action effectively locks the ribosome in a conformation that is receptive to tRNA binding, thereby reducing the accuracy of the selection process and leading to the incorporation of incorrect amino acids into the growing polypeptide chain. creative-diagnostics.comnih.gov

The binding of this compound to the A-site of the 16S rRNA induces significant conformational changes in the ribosome. The most critical of these is the displacement of the conserved adenosines A1492 and A1493. nih.gov This forces the ribosome into a state that mimics the binding of a correct tRNA, thereby compromising the fidelity of translation. This conformational switch is a key aspect of this compound's mechanism, leading to the misreading of the genetic code. nih.gov

Secondary Binding Sites (e.g., Helix 69 of 23S rRNA)

In addition to its primary target on the 30S subunit, this compound also exhibits binding to a secondary site located on the 50S ribosomal subunit. This site is found within helix 69 (H69) of the 23S rRNA. creative-diagnostics.comnih.gov Helix 69 is situated at the interface between the 30S and 50S subunits and plays a role in the association and dissociation of the ribosomal subunits. researchgate.netnih.gov

The binding of aminoglycosides, including this compound, to helix 69 can interfere with the process of ribosome recycling. creative-diagnostics.comrcsb.org By binding to this site, this compound can prevent the dissociation of the ribosome from the mRNA after protein synthesis is complete, leading to an accumulation of non-functional 70S ribosomes. creative-diagnostics.com The interaction at this secondary site involves nucleotides such as G1906 and G1921. nih.gov

Biochemical and Biophysical Characterization of Binding Affinity and Specificity

Biochemical and biophysical studies have provided detailed insights into the binding affinity and specificity of this compound for its ribosomal targets. The affinity of this compound for the A-site is high, with dissociation constants (Kd) in the micromolar to nanomolar range. embopress.orgresearchgate.netdntb.gov.ua

Studies using a model RNA oligonucleotide mimicking the A-site have shown that the different components of the Gentamicin C complex (C1a, C2, and C1) exhibit varying affinities. Gentamicin C1a and C2 bind with similar high affinities, while Gentamicin C1 binds with a significantly lower affinity. embopress.org These differences in binding affinity correlate with their respective inhibitory effects on translation. researchgate.net

The specificity of this compound's interaction with the prokaryotic ribosome is a key determinant of its utility as an antibiotic. A major factor in this specificity is the identity of the nucleotide at position 1408 of the 16S rRNA. In prokaryotes, this is an adenosine (A1408), which forms a crucial base pair with A1493, creating a specific binding pocket for the aminoglycoside. embopress.org In eukaryotes, this position is occupied by a guanosine, which alters the structure of the binding site and reduces the affinity for aminoglycosides like this compound. embopress.org

Table 1: Dissociation Constants (Kd) of Gentamicin C Components for the A-site RNA Oligonucleotide at 4°C

Gentamicin ComponentDissociation Constant (Kd) (µM)
Gentamicin C1a0.01
Gentamicin C20.025
Gentamicin C10.5

Interference with Bacterial Protein Synthesis

This compound, a member of the aminoglycoside class of antibiotics, exerts its bactericidal effects primarily by disrupting bacterial protein synthesis. patsnap.com This interference is a multifaceted process that ultimately leads to the production of non-functional or truncated proteins, compromising essential cellular functions and leading to cell death. patsnap.comnbinno.com The primary target of this compound within the bacterial cell is the 30S ribosomal subunit, a crucial component of the machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.comcreative-diagnostics.com

Mechanism of mRNA Mistranslation and Miscoding

This compound binds to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, near the aminoacyl-tRNA (A-site) decoding center. embopress.orgdrugbank.com This binding induces a conformational change in the ribosome, which in turn leads to the misreading of the mRNA codons by the incoming aminoacyl-tRNA. patsnap.comembopress.org Specifically, the binding of this compound can displace two critical adenosine residues, A1492 and A1493, from helix 44 of the 16S rRNA. drugbank.comnih.gov This displacement mimics the conformational state that normally occurs when a correct (cognate) codon-anticodon pairing takes place, thereby reducing the accuracy of the decoding process. drugbank.com

This interference with the proofreading mechanism of the ribosome results in the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comembopress.org The accumulation of these misfolded and non-functional proteins contributes significantly to the bactericidal activity of this compound. patsnap.com Studies have shown that bactericidal aminoglycosides can induce not only single amino acid substitutions but also clusters of translation errors in proteins. nih.gov

Induction of Premature Translational Termination

In addition to causing miscoding, this compound can also induce the premature termination of protein synthesis. patsnap.comnbinno.comcreative-diagnostics.com This occurs when the ribosome, influenced by the binding of the antibiotic, incorrectly recognizes a sense codon as a stop codon. This leads to the release of the incomplete polypeptide chain from the ribosome.

Furthermore, this compound and other aminoglycosides have been investigated for their ability to promote the read-through of premature termination codons (PTCs) that arise from nonsense mutations. nih.govmdpi.compnas.orgpnas.org This read-through activity allows for the synthesis of a full-length, albeit potentially altered, protein, which has therapeutic implications for certain genetic diseases. nih.govmdpi.compnas.orgpnas.org The mechanism involves a mispairing between the stop codon and a near-cognate aminoacyl-tRNA, leading to the insertion of an amino acid instead of termination. pnas.org

Effects on Translation Initiation, Elongation Rates, and Ribosome Recycling

The binding of this compound to the 30S ribosomal subunit can also have broader effects on the entire translation process. While the primary impact is on elongation, the initial phase of protein synthesis, translation initiation, can also be affected. Binding of the antibiotic near the decoding region may influence the formation of the initiation complex. nih.gov

Ribosome recycling, the final stage of translation where the ribosome dissociates from the mRNA to begin a new round of synthesis, can also be impacted by the presence of aminoglycosides, further contributing to the disruption of the cellular protein production machinery.

Formation of Non-functional Ribosomal Complexes

The binding of this compound to the ribosome can lead to the formation of ribosomal complexes that are non-functional. patsnap.comnbinno.com The accumulation of ribosomes stalled on mRNA, along with the production of aberrant proteins, contributes to a state of cellular stress. These non-functional complexes sequester essential components of the translation machinery, further inhibiting protein synthesis and contributing to the eventual death of the bacterial cell.

Molecular Mechanisms of Bacterial Cellular Uptake

The entry of this compound into bacterial cells is a critical prerequisite for its antibacterial activity and occurs through a multi-phase process. drugbank.comubc.ca

The initial step involves an electrostatic interaction between the positively charged this compound molecules and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria. drugbank.comnih.gov This binding displaces divalent cations like magnesium and calcium, which normally stabilize the outer membrane, thereby increasing its permeability and allowing for the passage of the antibiotic. drugbank.com

Following this initial binding, the uptake of this compound proceeds through two energy-dependent phases. The first energy-dependent phase (EDPI) is a slow process that relies on the proton-motive force of the bacterial cell membrane to transport a limited amount of the antibiotic into the cytoplasm. drugbank.comubc.ca This initial entry allows this compound to reach its ribosomal target and begin interfering with protein synthesis. drugbank.com

The subsequent mistranslation of proteins leads to the insertion of faulty proteins into the cell membrane, which further disrupts its integrity. drugbank.com This damage facilitates the second energy-dependent phase (EDPII), characterized by a rapid and extensive accumulation of this compound within the cell, ultimately leading to bactericidal concentrations. drugbank.comubc.ca The requirement for an oxygen-dependent active transport system for entry explains why aminoglycosides like this compound are generally not effective against anaerobic bacteria. drugbank.comnih.gov

Interactive Data Table: Key Mechanisms of this compound Action

Mechanism Description Primary Target Consequence
mRNA MistranslationInduces misreading of mRNA codons.16S rRNA in the 30S ribosomal subunitIncorporation of incorrect amino acids, leading to non-functional proteins.
Premature TerminationCauses the ribosome to stop protein synthesis prematurely.Ribosome-mRNA complexProduction of truncated, non-functional proteins.
Inhibition of TranslocationBlocks the movement of the ribosome along the mRNA.A-site of the ribosomeStalling of protein synthesis.
Disruption of Ribosomal DynamicsSlows down intersubunit rotation and other dynamic processes.Ribosomal subunitsReduced rate of protein synthesis.
Altered Cellular UptakeMulti-phase entry into the bacterial cell.Bacterial cell membraneAccumulation of bactericidal concentrations of the antibiotic.

Electrostatic Binding to Bacterial Cell Membrane Components (e.g., Lipopolysaccharides, Phospholipids (B1166683), Teichoic Acids)

The initial interaction between this compound, a polycationic aminoglycoside, and the bacterial cell is primarily electrostatic. The negatively charged components of the bacterial cell envelope serve as the initial binding sites for the positively charged drug molecules. smpdb.cadrugbank.com

In Gram-negative bacteria, these interactions occur with lipopolysaccharides (LPS) and phospholipids in the outer membrane. drugbank.com This binding displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that normally stabilize the LPS structure. drugbank.comnih.gov The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability and facilitating the entry of the antibiotic. drugbank.commdpi.com Studies on Pseudomonas aeruginosa have shown that the affinity of gentamicin for the outer membrane is influenced by the type of LPS present, with strains possessing B band LPS showing a higher affinity and greater susceptibility to the antibiotic's lethal effects compared to those with A band LPS. nih.govnih.gov

In Gram-positive bacteria, which lack an outer membrane, the electrostatic binding occurs with teichoic acids and phospholipids within the cell wall and cell membrane. drugbank.com The interaction with phospholipids has been demonstrated in vitro using liposomes, where gentamicin binds to negatively charged phospholipid bilayers, particularly in acidic conditions that mimic the lysosomal environment. nih.govnih.gov This binding can impair the function of membrane-associated enzymes like phospholipases. nih.gov The strength of this binding is related to the number and position of the cationic groups on the aminoglycoside molecule. nih.gov

Oxygen-Dependent Active Transport Mechanisms

Following the initial electrostatic binding and permeabilization of the outer membrane, this compound traverses the periplasmic space and must cross the inner cytoplasmic membrane to reach its intracellular target, the ribosome. This transport across the inner membrane is not a simple diffusion process but an active, energy-dependent mechanism. smpdb.cadrugbank.com

This transport is critically dependent on the proton-motive force (PMF), which is generated by the electron transport chain during aerobic respiration. drugbank.comresearchgate.net This is why the uptake of aminoglycosides is referred to as an oxygen-dependent active transport. smpdb.calitfl.comlitfl.com The process is inhibited under anaerobic conditions or by low extracellular pH, which reduces the electrochemical gradient necessary for transport. litfl.com This reliance on oxygen-dependent transport explains the intrinsic resistance of anaerobic bacteria to aminoglycosides like gentamicin. drugbank.com The transport process is thought to occur in two energy-dependent phases (EDP-I and EDP-II), where initial transport allows for some protein synthesis inhibition, which in turn further disrupts the cytoplasmic membrane, leading to an accelerated accumulation of the drug inside the cell (EDP-II). drugbank.com

Role of Outer Membrane Porins in Drug Entry (e.g., OmpF)

For Gram-negative bacteria, the passage of small hydrophilic molecules across the outer membrane is often facilitated by porins, which are water-filled protein channels. nih.govacs.org The role of porins, specifically general porins like OmpF, in the uptake of this compound has been a subject of investigation. litfl.comyoutube.com Some studies suggest that passive diffusion through porin channels is the initial step for the drug to cross the outer membrane and enter the periplasmic space. litfl.com

However, the necessity of porins for gentamicin uptake is debated. Research has shown that Escherichia coli mutants deficient in porins did not exhibit altered susceptibility to gentamicin, suggesting that porins may not be the primary route of entry. nih.govnih.gov Instead, evidence points towards a "self-promoted uptake" mechanism, where gentamicin's interaction with LPS displaces divalent cations, disorganizes the outer membrane, and creates transient openings that allow the antibiotic to pass through. nih.gov

More recent biophysical studies have quantified the movement of aminoglycosides through specific porins. For E. coli, the permeation rate of gentamicin through the OmpF porin was measured to be approximately 15 molecules per second at a 10 µM concentration gradient. researchgate.net Molecular dynamics simulations have indicated that while translocation through the OmpF channel is possible, gentamicin faces a significant energy barrier within the channel's constriction zone. researchgate.net This suggests that while porin-mediated entry may occur, it is not a frictionless process and may not be the sole or even primary mechanism of outer membrane translocation. researchgate.netresearchgate.net

Interactions with Eukaryotic Cellular Components (Excluding Clinical Toxicity)

While highly effective against bacteria, this compound can also be taken up by eukaryotic cells, a process that is central to its eventual toxicity but whose mechanisms can be studied independently. The uptake involves both endocytic and non-endocytic pathways. nih.govpasteur.frnih.gov

Mechanisms of Eukaryotic Cellular Uptake

The primary and most extensively studied pathway for gentamicin uptake into eukaryotic cells, particularly the proximal tubule cells of the kidney, is receptor-mediated endocytosis. nih.govscielo.br The key receptor involved in this process is megalin (also known as glycoprotein (B1211001) 330 or LRP2), a large multi-ligand endocytic receptor located on the apical membrane of these cells. researchgate.netphysiology.orgmdpi.com Megalin functions in conjunction with another protein called cubilin. nih.govmdpi.com

Gentamicin, being a polycationic molecule, binds with high affinity to the negatively charged domains of megalin. physiology.orgphysiology.org Following this binding, the megalin-gentamicin complex is internalized into the cell via endocytosis. nih.gov The process appears to be independent of clathrin but is affected by agents that disrupt the actin cytoskeleton. nih.gov Once inside the cell, the endocytic vesicles deliver gentamicin to lysosomes. physiology.orgelsevierpure.com Studies have demonstrated that inhibiting megalin function or expression significantly reduces the accumulation of gentamicin in these cells. nih.gov Furthermore, gentamicin competes with other known megalin ligands, such as vitamin D-binding protein and calcium, for binding and uptake. physiology.org

Table 1: Overview of this compound Interaction and Transport Mechanisms

Barrier/Process Organism Type Mechanism Key Components Involved References
Initial Binding Gram-Negative BacteriaElectrostatic InteractionLipopolysaccharides (LPS), Phospholipids nih.gov, drugbank.com
Gram-Positive BacteriaElectrostatic InteractionTeichoic Acids, Phospholipids drugbank.com
Outer Membrane Transport Gram-Negative BacteriaPorin-Mediated Diffusion / Self-Promoted UptakeOmpF Porin, LPS, Divalent Cations (Mg²⁺) litfl.com, researchgate.net, nih.gov
Inner Membrane Transport Gram-Positive/NegativeOxygen-Dependent Active TransportElectron Transport Chain, Proton-Motive Force smpdb.ca, drugbank.com, litfl.com
Eukaryotic Cell Uptake Eukaryotic (e.g., Renal)Receptor-Mediated EndocytosisMegalin/Cubilin Receptor Complex nih.gov, physiology.org, physiology.org
Eukaryotic Cell Uptake Eukaryotic (e.g., Cochlear)Endocytosis-Independent TransportTRP Vanilloid Type 4 (TRPV4) Cation Channels nih.gov, nih.gov

In addition to endocytosis, evidence supports the existence of more direct, endocytosis-independent pathways for gentamicin entry into the cytoplasm of eukaryotic cells. nih.gov This mode of uptake is time-dependent, saturable, and only weakly dependent on temperature, characteristics that distinguish it from the energy-intensive process of endocytosis. nih.gov These findings suggest the involvement of membrane channels or transporters. nih.gov

A significant body of research points to the role of Transient Receptor Potential (TRP) channels, a family of cation channels, in mediating this direct entry, particularly in the sensory hair cells of the inner ear. nih.govnih.gov Specifically, TRP vanilloid type 1 (TRPV1) and TRP vanilloid type 4 (TRPV4) channels have been identified as conduits for gentamicin uptake. nih.govnih.gov These channels are permeable to cations and can also allow the passage of larger organic cations like gentamicin. nih.gov The expression levels of TRPV1 and TRPV4 have been shown to correlate with the vulnerability of hair cells to gentamicin. nih.govnih.gov Inhibitors of these channels can markedly reduce gentamicin uptake in both rodent and zebrafish models. nih.gov While primarily studied in the context of ototoxicity, these channels may represent a more general, non-endocytic route for gentamicin to enter the cytoplasm of susceptible eukaryotic cells. tandfonline.comresearchgate.net

Subcellular Localization and Accumulation Patterns in Eukaryotic Cells

Following cellular uptake in eukaryotic models, Gentamicin exhibits a distinct pattern of subcellular localization and accumulation, concentrating primarily within specific organelles. The initial entry into cells is a slow process, as the compound does not readily traverse eukaryotic cell membranes. However, once internalized, it is actively trafficked and sequestered.

The primary site of accumulation is the lysosome. In renal proximal tubular cells, Gentamicin is taken up via pinocytosis and becomes highly concentrated within these acidic vesicles. This lysosomal sequestration is a key factor in the compound's cellular effects. Beyond the lysosomes, studies using fluorescently labeled Gentamicin have revealed a more complex distribution. A significant portion of internalized Gentamicin is rapidly shuttled directly to the Golgi complex, a process observable within 15 minutes of exposure. This pathway suggests an early impact on protein processing and trafficking.

Further investigations have shown that under certain conditions, Gentamicin can be found in other cellular compartments. After delipidation of fixed cells, Gentamicin fluorescence has been detected in the cytoplasm and various nuclear structures, including the nucleoli. The intra-nuclear binding appears to co-localize with RNA-rich regions. This suggests that a fraction of the drug may escape endosomal pathways to reach the cytosol and nucleus. Additionally, Gentamicin has been shown to preferentially accumulate in mitochondria.

Table 1: Subcellular Distribution of Gentamicin in Eukaryotic Cells

Cellular CompartmentPrimary ObservationImplicationSource(s)
Lysosomes High concentration and primary site of accumulation.Leads to phospholipidosis and membrane destabilization.
Golgi Complex Rapid and direct trafficking to both cis/medial and trans-Golgi compartments.Potential for early disruption of protein synthesis and trafficking.
Cytoplasm & Nucleus Detected after specific cell preparation techniques; co-localizes with RNA in nucleoli.Suggests an endosome-independent pathway and potential for direct interaction with nuclear components.
Mitochondria Preferential accumulation within the organelle.Contributes to mitochondrial dysfunction and initiation of apoptosis.

Modulation of Eukaryotic Protein Synthesis and Ribosomal Activity

Gentamicin interacts with the eukaryotic 80S ribosome at multiple sites, thereby modulating protein synthesis. While its primary antibiotic activity is associated with the bacterial ribosome, its effects on the eukaryotic counterpart are significant and complex. The interaction is not limited to a single high-affinity site but involves several binding locations within both the small (40S) and large (60S) subunits.

One key interaction region is helix 44 (h44) of the 18S rRNA in the small subunit's decoding center. However, Gentamicin's binding mode in this region differs from other aminoglycosides. It does not appear to cause significant conformational changes in h44 and does not induce substantial translational errors or miscoding. Instead, it has been observed to compete with other aminoglycosides that do cause miscoding, suggesting a shared but distinct interaction at the decoding site.

Structural studies have identified other binding pockets. One such site is in the space normally occupied by the E-site mRNA codon on the small subunit. Binding in this location could potentially interfere with transfer RNA (tRNA) occupation or the mRNA scanning mechanism required for translation initiation. Furthermore, Gentamicin molecules have been observed to bind at or near intersubunit bridges, which are crucial for the dynamic movements of the ribosome during translation. Specifically, it interacts with bridge B2c, which may restrict rearrangements between the ribosomal subunits. This disruption of ribosomal dynamics can impact nearly every phase of protein synthesis, from initiation to elongation and termination.

Cellular Membrane Destabilization and Phospholipidosis in Eukaryotic Models

A hallmark of Gentamicin's effect at the subcellular level is the induction of lysosomal phospholipidosis, a condition characterized by the excessive accumulation of phospholipids within lysosomes. This phenomenon is a direct result of Gentamicin's accumulation within the acidic environment of the lysosome.

The mechanism is initiated by an electrostatic interaction between the polycationic Gentamicin molecule and negatively charged phospholipids, particularly phosphatidylinositol, which are present in the inner leaflet of the lysosomal membrane. This binding has two major consequences:

Inhibition of Phospholipases : The binding of Gentamicin to the phospholipid bilayers physically impairs the ability of lysosomal phospholipase A1 and A2 to hydrolyze their phospholipid substrates, such as phosphatidylcholine.

Inactivation of Sphingomyelinase : Lysosomal sphingomyelinase activity is also significantly reduced.

This inhibition of lipid degradation leads to the progressive accumulation of phospholipids and sphingomyelin (B164518), which coalesce into lamellar, myelin-like structures within the lysosomes. This process disrupts the normal function of the lysosome and can ultimately lead to the destabilization and permeabilization of the lysosomal membrane, releasing hydrolytic enzymes and the sequestered Gentamicin into the cytoplasm, which can trigger apoptotic pathways.

Table 2: Mechanism of Gentamicin-Induced Lysosomal Phospholipidosis

StepDescriptionKey Molecules InvolvedSource(s)
1. Accumulation Gentamicin is taken up by cells and concentrates within the acidic environment of lysosomes.Gentamicin
2. Electrostatic Binding The positively charged Gentamicin binds to negatively charged phospholipids on the inner lysosomal membrane.Gentamicin, Phosphatidylinositol, Phosphatidylcholine
3. Enzyme Inhibition The drug-lipid complex prevents the catalytic activity of key lipid-degrading enzymes.Phospholipase A1, Phospholipase A2, Sphingomyelinase
4. Lipid Accumulation Undigested phospholipids and sphingomyelin build up, forming lamellar membrane structures (myelin figures).Phospholipids, Sphingomyelin
5. Membrane Destabilization

Molecular Mechanisms of Gentamicin a Resistance

Enzymatic Inactivation of Gentamicin (B1671437) A

Enzymatic inactivation is the predominant mechanism by which bacteria render gentamicin ineffective. nih.govmdpi.comresearchgate.netresearchgate.netmjima.orgmdpi.com This process involves bacterial enzymes that chemically modify the gentamicin molecule, reducing its affinity for the ribosomal target and thus preventing its antibacterial function. creative-diagnostics.commdpi.comresearchgate.net These enzymes are collectively known as Aminoglycoside Modifying Enzymes (AMEs). nih.govmdpi.comresearchgate.netresearchgate.netmjima.org

Aminoglycoside Modifying Enzymes (AMEs) Classification

AMEs are categorized into three main classes based on the type of chemical modification they catalyze: N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govmdpi.comresearchgate.netresearchgate.netmjima.org These enzymes modify specific amino or hydroxyl groups on the aminoglycoside molecule, leading to its inactivation. researchgate.netwjpsronline.comresearchgate.net

Table 1: Classification of Aminoglycoside Modifying Enzymes (AMEs)

Enzyme ClassAbbreviationBiochemical MechanismSubstrate DonorTarget Group on Aminoglycoside
N-AcetyltransferasesAACsAcetylationAcetyl-Coenzyme AAmino groups
O-PhosphotransferasesAPHsPhosphorylationATPHydroxyl groups
O-NucleotidyltransferasesANTsAdenylationATP (or sometimes GTP)Hydroxyl groups
N-Acetyltransferases (AACs): Specificities and Genetic Determinants

N-Acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-Coenzyme A to an amino group of the aminoglycoside, thereby neutralizing its positive charge and reducing its ribosomal binding affinity. mdpi.comresearchgate.netresearchgate.netwjpsronline.com This modification often leads to a significant degree of resistance. wjpsronline.com

AAC(3) enzymes were among the first described to confer resistance to gentamicin, along with kanamycin (B1662678), fortimicin, and tobramycin. mdpi.com The aac(3)-II gene is a prominent example, producing an acetyltransferase enzyme that deactivates gentamicin and is frequently found on bacterial plasmids, facilitating rapid dissemination of resistance. creative-diagnostics.com AAC(3)-II subclasses, such as aac(3)-IIg, have been shown to confer greatly reduced susceptibility to gentamicin, micronomicin, sisomicin, tobramycin, kanamycin, and netilmicin. asm.org

AAC(6′) enzymes are highly prevalent in clinical strains and confer resistance to a wide range of aminoglycosides, including gentamicin, amikacin, kanamycin, neomycin, dibekacin, sisomicin, isepamicin, and tobramycin. mdpi.com The aac(6')-IIa enzyme is a major cause of resistance to tobramycin, gentamicin, and amikacin. brieflands.com A notable bifunctional enzyme, AAC(6′)-Ie-APH(2″)-Ia, found in Enterococcus faecalis and Staphylococcus aureus, exhibits broad specificity, catalyzing both N-acetylation and O-phosphorylation, and confers resistance to gentamicin, kanamycin, and tobramycin. mdpi.comimrpress.comcabidigitallibrary.orgelsevier.es The structural gene for AAC(3) and AAC(6′) is commonly located on transposable elements. mdpi.com

Table 2: Key N-Acetyltransferases (AACs) and their Specificities against Gentamicin A

Enzyme Gene / SubtypeSpecificity (includes this compound)Genetic Determinant Location
aac(3)-IIGentamicin, Kanamycin, Fortimicin, Tobramycin, Netilmicin, Sisomicin, Dibekacin creative-diagnostics.commdpi.comasm.orgPlasmids, Transposons creative-diagnostics.comasm.org
aac(6')-Ie/aph(2'')-Ia (bifunctional)Gentamicin, Kanamycin, Tobramycin, Amikacin mdpi.comimrpress.comcabidigitallibrary.orgelsevier.esTransposable elements (e.g., Tn4100-like transposons on plasmids and chromosomes) mdpi.comimrpress.comcabidigitallibrary.org
aac(6')-IIaGentamicin, Tobramycin, Amikacin brieflands.comPlasmids, Chromosomes brieflands.com
O-Phosphotransferases (APHs): Specificities and Genetic Determinants

O-Phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic molecule. mdpi.comresearchgate.netresearchgate.netwjpsronline.com

APH(3′)-IIIa is a commonly used resistance marker and is known to phosphorylate aminoglycosides at their 3′ hydroxyl group. mdpi.comwjpsronline.com This enzyme is found in both Gram-negative and Gram-positive pathogens and contributes to resistance against kanamycin and neomycin. wjpsronline.com While direct specificities for aph(2'')-Ig and aph(2'')-If regarding this compound were not explicitly detailed, the APH(2″) family, in general, is highly promiscuous, modifying various positions (2″, 3′, 3″, and 5″) and is an important resistance element in Gram-positive bacteria. mdpi.com APH(2″) enzymes can utilize GTP as an efficient donor substrate over ATP. mdpi.com As mentioned, APH(2″)-Ia forms a bifunctional enzyme with AAC(6′)-Ie, which is highly relevant for gentamicin resistance. mdpi.comimrpress.comcabidigitallibrary.orgelsevier.es APH(3′)-IIa can phosphorylate 3′ and 5′-OH groups, leading to di-phosphorylated aminoglycosides. mdpi.com

Table 3: Key O-Phosphotransferases (APHs) and their Specificities against this compound

Enzyme Gene / SubtypeSpecificity (includes this compound)Genetic Determinant Location
aph(2'')-Ia (part of bifunctional aac(6')-Ie/aph(2'')-Ia)Gentamicin, Kanamycin, Tobramycin, Amikacin mdpi.comimrpress.comcabidigitallibrary.orgelsevier.esTransposable elements (e.g., Tn4100-like transposons on plasmids and chromosomes) mdpi.comimrpress.comcabidigitallibrary.org
aph(3')-IIIaKanamycin, Neomycin, Paromomycin, Butirosin, Gentamicin B, Ribostamycin mdpi.comwjpsronline.comfrontiersin.orgfrontiersin.orgChromosomes, Plasmids cabidigitallibrary.org
O-Nucleotidyltransferases (ANTs): Specificities and Genetic Determinants

O-Nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring an adenyl group from ATP to a hydroxyl group of the antibiotic. mdpi.comresearchgate.netresearchgate.netwjpsronline.com

ANT(2″)-Ia is one of the most prevalent AMEs in Gram-negative pathogens, conferring resistance to gentamicin, tobramycin, and kanamycin by modifying a hydroxyl moiety on the double-prime ring. mdpi.commdpi.comfrontiersin.orgasm.org ANT(4′)-Ia is active against almost all aminoglycosides with 4′/4″-OH groups, including amikacin, dibekacin, isepamicin, and tobramycin, though its activity against gentamicin is less direct. mdpi.comfrontiersin.orgresearchgate.net ANT(3″) enzymes, such as ANT(3″)-Ia (also known as AadA), primarily inactivate streptomycin (B1217042) and spectinomycin. mdpi.comfrontiersin.org Genes encoding ANT enzymes are found on plasmids, transposons, and chromosomes. mdpi.comresearchgate.netfrontiersin.org

Table 4: Key O-Nucleotidyltransferases (ANTs) and their Specificities against this compound

Enzyme Gene / SubtypeSpecificity (includes this compound)Genetic Determinant Location
ant(2'')-IaGentamicin, Tobramycin, Kanamycin, Dibekacin, Sisomicin mdpi.commdpi.comresearchgate.netbrieflands.comfrontiersin.orgasm.orgPlasmids, Chromosomes mdpi.comresearchgate.netbrieflands.comfrontiersin.org
ant(4')-IaAmikacin, Dibekacin, Isepamicin, Tobramycin (active against most aminoglycosides with 4'/4''-OH groups) mdpi.comcabidigitallibrary.orgfrontiersin.orgresearchgate.netChromosomes, Plasmons mdpi.comcabidigitallibrary.org
ant(3'')-I (e.g., ant(3'')-Ia or AadA)Streptomycin, Spectinomycin mdpi.comfrontiersin.orgChromosomes, Plasmids, Mobile Genetic Elements researchgate.netfrontiersin.org

Biochemical Mechanisms of Enzymatic Modification (Acetylation, Phosphorylation, Adenylation)

The three classes of AMEs employ distinct biochemical mechanisms to inactivate aminoglycosides:

Acetylation (by AACs): N-acetyltransferases (AACs) utilize acetyl-Coenzyme A (acetyl-CoA) as a cofactor to transfer an acetyl group to an amino (NH₂) group on the aminoglycoside. mdpi.comresearchgate.netresearchgate.netwjpsronline.comeur.nl This modification converts the amino group into an amide, eliminating its positive charge. researchgate.net The loss of this charge disrupts the crucial ionic interactions between the polycationic aminoglycoside and the negatively charged 16S rRNA of the bacterial ribosome, thereby preventing effective binding and subsequent interference with protein synthesis. researchgate.netwjpsronline.com

Phosphorylation (by APHs): O-phosphotransferases (APHs) catalyze the transfer of a phosphate group from ATP to a hydroxyl (OH) group on the aminoglycoside. mdpi.comresearchgate.netresearchgate.netwjpsronline.com This phosphorylation introduces a bulky, negatively charged phosphate moiety, which sterically hinders the antibiotic's binding to the ribosome and alters its electronic properties, leading to inactivation. researchgate.net

Adenylation (by ANTs): O-nucleotidyltransferases (ANTs) transfer an adenyl (AMP) group from ATP (or sometimes GTP, as seen with APH(2″) enzymes) to a hydroxyl (OH) group of the aminoglycoside. mdpi.comresearchgate.netresearchgate.netwjpsronline.com This adenylation also adds a bulky group to the antibiotic, preventing its proper interaction with the ribosomal target. researchgate.netasm.org

These modifications, regardless of the specific enzyme, ultimately prevent gentamicin from effectively binding to the 30S ribosomal subunit, rendering it unable to inhibit bacterial protein synthesis. creative-diagnostics.commdpi.com

Role of Mobile Genetic Elements (Plasmids, Transposons, Integrons) in AME Gene Dissemination

The widespread dissemination of AME genes, including those conferring gentamicin resistance, is largely attributed to their association with mobile genetic elements (MGEs). creative-diagnostics.commdpi.comresearchgate.netmdpi.comresearchgate.netasm.orgcabidigitallibrary.orgnih.govmdpi.comasm.orgulisboa.pt MGEs facilitate horizontal gene transfer (HGT), allowing resistance genes to move rapidly within and between bacterial populations and even across different bacterial species. creative-diagnostics.commdpi.comnih.govmdpi.comasm.orgulisboa.pt

Plasmids: These are small, extrachromosomal, self-replicating DNA molecules that can carry antibiotic resistance genes, including those for AMEs. creative-diagnostics.commdpi.comresearchgate.netmdpi.comresearchgate.netasm.orgcabidigitallibrary.orgnih.govmdpi.com Plasmids are a primary vehicle for horizontal gene transfer through conjugation, a process where genetic material is directly transferred from one bacterial cell to another. creative-diagnostics.commdpi.com Many AME genes, such as aac(3)-II, ant(2'')-Ia, and aph(3')-IIIa, are commonly found on plasmids. creative-diagnostics.commdpi.comresearchgate.netasm.orgcabidigitallibrary.org

Transposons: Often referred to as "jumping genes," transposons are DNA segments capable of moving themselves (and any associated genes, including AME genes) to new locations within the same DNA molecule (e.g., from chromosome to plasmid) or to different DNA molecules. mdpi.comasm.orgnih.govmdpi.combjid.org.br Composite transposons, which consist of resistance genes flanked by insertion sequences, are particularly effective at mediating such transfers. nih.govulisboa.pt The structural genes for AAC(3) and AAC(6′) enzymes are frequently found on transposable elements. mdpi.com The bifunctional aac(6')-Ie-aph(2'')-Ia gene is often present in Tn4100-like transposons that can insert into both R plasmids and bacterial chromosomes. imrpress.com

Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes, including those encoding AMEs. mdpi.comasm.orgnih.govmdpi.com Integrons use site-specific recombination to acquire and rearrange these gene cassettes. nih.gov Class 1 integrons are particularly ubiquitous in clinical Gram-negative bacteria and are a common genetic environment for aac(3)-II alleles and other AME genes, further promoting their dissemination. researchgate.netasm.orgulisboa.pt

The combined action of these mobile genetic elements allows for the efficient acquisition, accumulation, and spread of AME genes, posing a significant challenge to the effectiveness of gentamicin and other aminoglycoside antibiotics in treating bacterial infections. mdpi.comnih.govmdpi.comasm.orgulisboa.pt

Target Site Modifications in Bacteria

Bacteria primarily develop resistance to gentamicin through modifications that affect the antibiotic's binding sites within the ribosome creative-diagnostics.com. The primary target for gentamicin is the bacterial 16S ribosomal RNA (rRNA) located in the 30S ribosomal subunit creative-diagnostics.com.

Mutations in Ribosomal RNA (e.g., 16S rRNA: rrs gene, A1408G mutation)

Mutations in the rrs gene, which encodes the 16S rRNA, can significantly reduce gentamicin's effectiveness by impairing its ability to bind to the 30S ribosomal subunit creative-diagnostics.com. While widespread mutations in this essential cellular machinery are uncommon due to their potential to be lethal, a notable and viable mutation is the A1408G substitution nih.govmednexus.org. This A1408G mutation disrupts a critical hydrogen bonding interaction between 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides, such as gentamicin, and the A1408 nucleotide in helix 44 (h44) of the 16S rRNA nih.govmdpi.comasm.org. This specific substitution confers high-level resistance to gentamicin and other 2-DOS aminoglycosides in various bacterial species, including Mycobacterium abscessus and Escherichia coli asm.orgnih.gov. Other rrs gene mutations, such as C1402T and G1484T, have also been identified in clinically isolated resistant M. tuberculosis strains nih.gov.

Mutations in Ribosomal Proteins (e.g., rpsL gene, L6 protein alteration)

Mutations within bacterial ribosomal proteins can also contribute to gentamicin resistance by inducing structural changes in the ribosome that diminish the antibiotic's binding and functional capabilities creative-diagnostics.com. For example, alterations in ribosomal protein L6, encoded by the rplF gene, have been linked to low-level gentamicin resistance in Escherichia coli nih.govnih.govresearchgate.netasm.org. While mutations in rpsL, the gene encoding ribosomal protein S12, are more commonly associated with streptomycin resistance, their potential role in gentamicin resistance has also been explored nih.govnih.govasm.org.

Ribosomal Methylation by 16S rRNA Methylases (e.g., ArmA, NpmA)

Acquired 16S rRNA methyltransferases represent a significant mechanism conferring high-level resistance to aminoglycosides, including gentamicin rcsb.orgnih.govresearchgate.netmdpi.comunifr.ch. These enzymes enzymatically modify specific nucleotides within the 16S rRNA, thereby preventing the effective binding of aminoglycosides to the ribosomal A-site rcsb.orgnih.govnih.gov.

ArmA (Aminoglycoside resistance methyltransferase A) : ArmA is a widely distributed 16S rRNA methyltransferase that confers high-level resistance to 4,6-disubstituted 2-deoxystreptamines, a group that includes gentamicin nih.govmdpi.comunifr.ch. This enzyme functions by methylating the N7 position of guanine (B1146940) 1405 (m7G1405) in the A-site of the 16S rRNA rcsb.orgnih.gov.

NpmA (Novel plasmid-mediated methyltransferase A) : NpmA is another 16S rRNA methyltransferase that confers pan-aminoglycoside resistance through the modification of the N1 position of adenine (B156593) 1408 (A1408) in the A-site of 16S rRNA nih.govmdpi.comnih.gov. This methylation event interferes with the binding of various aminoglycosides, such as kanamycin, gentamicin, and neomycin, to the A-site of the 30S ribosomal subunit nih.gov. While ArmA has been widely reported globally, NpmA has been identified in a more limited number of clinical isolates nih.gov.

Structural and Biochemical Consequences of Target Modification on Gentamicin Binding

Modifications to the ribosomal target site, whether through direct mutations or enzymatic methylation, lead to profound structural and biochemical changes that impede gentamicin's mechanism of action.

Mutations : The A1408G mutation in 16S rRNA, for instance, disrupts crucial hydrogen bonding interactions between 2-DOS aminoglycosides and the A1408 residue, introducing a repulsive force that prevents proper antibiotic binding mdpi.com. This alteration in the A-site of the 16S rRNA directly diminishes the binding affinity of the antibiotic asm.org.

Methylation : Methylation of G1405(N7) by enzymes like ArmA can sterically hinder the formation of a hydrogen bond with ring III of gentamicin, thereby conferring resistance embopress.org. Similarly, methylation of A1408(N1) by NpmA prevents the formation of the A1408·A1493 base pair, which is essential for aminoglycoside binding embopress.org. These modifications collectively reduce the binding efficiency of the 16S rRNA to aminoglycoside antibiotics, leading to high levels of bacterial resistance mednexus.orgresearchgate.net. Consequently, the ribosome's ability to accurately discriminate between proper transfer RNA (tRNA) and mRNA interactions is abrogated, resulting in faulty protein synthesis wikipedia.org.

Reduced Intracellular this compound Accumulation

Another critical mechanism of gentamicin resistance involves a reduction in the intracellular concentration of the antibiotic rcsb.orgasm.org. This can occur either by decreasing the uptake of the drug into the bacterial cell or by increasing its expulsion through efflux mechanisms rcsb.orgasm.org. Some resistant bacterial strains demonstrate reduced gentamicin absorption due to modifications in their outer membrane porins creative-diagnostics.com. Research indicates that in cases where resistance is not mediated by aminoglycoside-inactivating enzymes, it can often be attributed to a diminished capacity of bacteria to transport aminoglycosides into their cytoplasm asm.org.

Altered Bacterial Cell Permeability

Changes in the permeability of the bacterial cell envelope can significantly limit the intracellular accumulation of gentamicin nih.govresearchgate.netresearchgate.net. For Gram-negative bacteria, the outer membrane acts as a primary barrier, restricting the entry of various foreign molecules, including aminoglycosides nih.gov.

Outer Membrane Modifications : Alterations to the outer membrane's lipopolysaccharides (LPSs) or a downregulation of porin channels can lead to decreased aminoglycoside uptake nih.govasm.org. For example, modifications to outer membrane porins, such as OmpF in E. coli, have been associated with reduced gentamicin absorption creative-diagnostics.com. The uptake and bactericidal action of gentamicin require its interaction with a magnesium (Mg2+) binding site on the outer membrane, which facilitates its entry into the periplasm asm.org. In Pseudomonas aeruginosa, the induction of a major outer membrane protein, Hi, has been shown to result in decreased susceptibility to gentamicin by altering its uptake kinetics asm.org.

Membrane Potential : Aminoglycoside uptake is an energy-dependent process that relies on a sufficient membrane potential researchgate.netfrontiersin.org. Disruptions or modifications in the bacterial electron transport chain can lead to a reduction in antibiotic uptake frontiersin.org. Impairment of the membrane potential can directly hinder gentamicin accumulation researchgate.netresearchgate.net. For instance, the presence of gramicidin (B1672133) can significantly reduce the bactericidal activity of gentamicin by affecting the membrane potential, which is crucial for aminoglycoside internalization researchgate.net.

Efflux Pumps : Certain resistant bacterial cells can actively export gentamicin out of the cytoplasm via efflux pumps, thereby lowering intracellular drug concentrations and leading to decreased susceptibility rcsb.org.

Bacterial Survival Strategies in the Presence of this compound

Role of Biofilm Formation and Extracellular Matrix

Biofilm formation represents a significant adaptive resistance strategy employed by bacteria against this compound. Biofilms are structured microbial communities encased within a self-produced extracellular polymeric substance (EPS) matrix wjgnet.commdpi.com. This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides a protective barrier that significantly impedes the effectiveness of antibiotics like gentamicin wjgnet.commdpi.comnih.govacs.org.

The dense bacterial cell clusters within the biofilm, along with the EPS matrix, physically obstruct this compound from reaching the bacteria located deeper within the biofilm structure creative-diagnostics.com. This physical barrier can reduce the antibiotic's penetration, leading to insufficient exposure of the bacterial cells to lethal concentrations of the drug wjgnet.commdpi.com. Furthermore, the negatively charged exopolysaccharide components of the matrix can bind to positively charged aminoglycosides, such as gentamicin, thereby sequestering the antibiotic and preventing its diffusion to the live cells within the biofilm wjgnet.com.

Extracellular DNA, a vital constituent of the biofilm matrix, also plays a role in enhancing resistance. eDNA can induce additional resistance mechanisms, including altering lipid polysaccharides and lowering outer membrane permeability in certain bacteria, such as Salmonella enterica serovar Typhimurium, thereby limiting gentamicin uptake nih.gov. Studies have shown that bacteria residing within biofilms can exhibit up to a 1000-fold increase in antibiotic resistance compared to their free-living, planktonic counterparts nih.gov. This recalcitrance is particularly evident in infections associated with cystic fibrosis and chronic wounds, where biofilm formation is prevalent creative-diagnostics.com.

Development of Dormant Persister Cell Populations

Another critical mechanism contributing to this compound resistance is the formation of dormant persister cell populations. Persister cells are a subpopulation of bacteria that can survive lethal antibiotic treatments without undergoing genetic mutations frontierspartnerships.orgmdpi.com. Unlike genetically resistant cells, persisters achieve tolerance by entering a reversible, metabolically inactive, or dormant state creative-diagnostics.comfrontierspartnerships.orgmdpi.com.

This compound, like other aminoglycosides, primarily targets active cellular processes such as protein synthesis creative-diagnostics.comcreative-diagnostics.com. In a dormant state, persister cells exhibit significantly reduced metabolic activity, growth, and division, which renders them largely insensitive to antibiotics that require active cellular processes for their action creative-diagnostics.commdpi.comfrontierspartnerships.org. A key factor in aminoglycoside tolerance in persister cells is their low membrane potential, as the uptake of aminoglycosides into bacterial cells is often dependent on a proton motive force frontierspartnerships.org. When antibiotic treatment ceases, these dormant persister cells can reactivate, resume growth, and re-establish the infection, contributing to the chronic and recurrent nature of many bacterial diseases creative-diagnostics.com.

Research has indicated that the activation of bacterial motility and specific amino acid biosynthesis pathways can contribute to the formation of persister cells tolerant to gentamicin asm.org. Interestingly, pre-exposure of bacterial cultures to gentamicin can lead to an increased rate of persistence when subsequently challenged with other antibiotics, suggesting a stress-induced persistence mechanism mdpi.com. The formation of persister cells is not an inherited trait but is influenced by factors such as growth phases and various environmental stressors frontierspartnerships.org.

Interplay of Resistance Mechanisms in Multidrug Resistance Phenotypes

The development of multidrug resistance (MDR) phenotypes against this compound and other antibiotics is a complex interplay of various resistance mechanisms, including genetic mutations, enzymatic inactivation, reduced drug uptake, and adaptive survival strategies like biofilm formation and persistence creative-diagnostics.commdpi.com.

Genetic alterations play a significant role, with mutations affecting this compound's target binding sites on the bacterial 16S rRNA within the 30S ribosomal subunit leading to decreased binding affinity and reduced antibiotic effectiveness creative-diagnostics.com. Furthermore, bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter this compound, thereby deactivating its antibacterial properties. Key classes of AMEs include acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT) creative-diagnostics.com.

The co-occurrence of resistance to this compound with other antibiotics is a common feature of MDR. Studies analyzing antibiogram data from Gram-negative urinary pathogens have revealed strong positive correlations between resistance to gentamicin and other clinically important antibiotics. For instance, in Escherichia coli, a strong positive correlation has been observed between ciprofloxacin (B1669076) resistance and gentamicin resistance. Similarly, in Klebsiella spp., ciprofloxacin resistance correlates positively with gentamicin resistance mdpi.com.

The dissemination of resistance genes, often carried on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, facilitates the rapid spread of MDR phenotypes across diverse bacterial species mdpi.com. These MGEs can carry multiple resistance genes, enabling bacteria to become resistant to several classes of antibiotics simultaneously mdpi.com. The combination of intrinsic resistance mechanisms, such as efflux pumps and decreased membrane permeability, with acquired resistance mechanisms contributes to the robust MDR/XDR (extensively drug-resistant) phenotypes observed in many pathogenic bacteria mdpi.com.

The following table summarizes observed correlations between Gentamicin resistance and other antibiotics in various Gram-negative bacteria:

Bacterial SpeciesCorrelation Pair (Resistance)Correlation Coefficient (r)p-valueSource
Escherichia coliCiprofloxacin (CIP) & Gentamicin (GEN) (Outpatient)0.63420.049 mdpi.com
Escherichia coliCiprofloxacin (CIP) & Gentamicin (GEN) (Inpatient)0.9602<0.001 mdpi.com
Klebsiella spp.Ciprofloxacin (CIP) & Gentamicin (GEN) (Outpatient)0.74280.014 mdpi.com
Pseudomonas spp.Cefepime (CEFE) & Gentamicin (GEN)0.68570.028 mdpi.com
Pseudomonas spp.Gentamicin (GEN) & Amikacin (AMI)0.8745<0.001 mdpi.com
Pseudomonas spp.Gentamicin (GEN) & Imipenem (IMI)-0.65950.038 mdpi.com

This table illustrates the complex network of co-resistance patterns, highlighting how resistance to this compound often co-emerges with resistance to other critical antibiotics, posing significant challenges for clinical treatment.

Advanced Research Methodologies and Structural Biology of Gentamicin a

Crystallographic and Cryo-Electron Microscopy Studies

Structural Insights into Aminoglycoside-Ribosome Interactions

Gentamicin (B1671437) A, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. creative-diagnostics.comwikipedia.org The primary interaction site is within the 16S ribosomal RNA (rRNA) component, located at the aminoacyl-tRNA site (A-site) or decoding center. embopress.orgmdpi.comdiva-portal.orgpnas.orgpnas.org This binding event leads to critical errors in the translation process, including misreading of the genetic code and inhibition of ribosomal translocation, ultimately resulting in the synthesis of faulty proteins and bacterial cell death. creative-diagnostics.comwikipedia.orgembopress.orgmdpi.com

Detailed structural studies, such as those employing magnetic resonance nuclear spectroscopy, have elucidated the precise binding of gentamicin components, including gentamicin C1a, to ribosomal RNA. embopress.org Gentamicin C1a has been shown to bind within the major groove of the RNA. embopress.org The interaction is highly specific, with Rings I and II of gentamicin, which contain chemical groups common to A-site binding aminoglycosides, engaging in a conserved hydrogen bonding network within the RNA pocket. embopress.org Specifically, the amino groups at positions 1 and 3 of ring II (2-deoxystreptamine) form crucial contacts with residues G1494 and U1495. embopress.org Furthermore, Ring III of gentamicin contributes to specific RNA interactions with conserved base pairs, a feature that distinguishes this subclass of aminoglycosides. embopress.org

Structural Basis of Resistance Mechanisms

Bacterial resistance to gentamicin A primarily arises through two major mechanisms: enzymatic modification of the antibiotic and structural alterations of the ribosomal target. creative-diagnostics.comnih.govnih.gov

Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of gentamicin resistance involves aminoglycoside-modifying enzymes (AMEs), which chemically inactivate the drug, significantly reducing its affinity for the ribosomal target. creative-diagnostics.comnih.govnih.govasm.orgrcsb.org AMEs are categorized into three main subclasses based on the type of chemical modification they perform:

Aminoglycoside N-acetyltransferases (AACs): Transfer acetyl groups to amino groups on the aminoglycoside. creative-diagnostics.comnih.govnih.govrcsb.org

Aminoglycoside O-nucleotidyltransferases (ANTs): Transfer nucleotide groups (e.g., AMP) to hydroxyl groups. creative-diagnostics.comnih.govnih.govrcsb.org

Aminoglycoside O-phosphotransferases (APHs): Transfer phosphate (B84403) groups to hydroxyl groups. creative-diagnostics.comnih.govnih.govrcsb.org

An example is the adenylyltransferase ANT(2″)-Ia, which confers resistance to gentamicin by transferring an adenosine (B11128) monophosphate (AMP) group to the 2″-hydroxyl position of the aminoglycoside in a magnesium-dependent manner. asm.org Structural studies, such as the crystal structure of APH(2″)-IIa in complex with gentamicin, reveal a two-domain enzyme structure where the gentamicin molecule is precisely positioned in the binding cleft, orienting the 2″-hydroxyl group towards the catalytic base, such as Asp192, for phosphorylation. rcsb.orgasm.org The aac(3)-II gene, encoding an acetyltransferase, is a well-known example of a resistance gene that deactivates gentamicin. creative-diagnostics.com Bifunctional enzymes, such as AAC(6′)-Ie/APH(2″)-Ia, also represent significant resistance mechanisms by combining different modification activities. nih.gov

Mutated Ribosomal Structures

Mutations within the bacterial ribosome can also confer resistance to gentamicin by altering the antibiotic's binding site. creative-diagnostics.comnih.govnih.govresearchgate.netpnas.org These mutations can occur in the 16S rRNA (encoded by the rrs gene) or in ribosomal proteins (e.g., rpsL), impairing gentamicin's ability to bind effectively. creative-diagnostics.comnih.govresearchgate.net

A significant resistance mechanism involves the enzymatic methylation of specific rRNA nucleotides. For instance, N1-methylation of A1408 in the 16S rRNA by enzymes like NpmA directly prevents proper aminoglycoside binding. embopress.orgnih.govrcsb.orgresearchgate.netnih.gov Crystal structures of bacterial ribosomal decoding A-sites with an A1408 N1-methylation have shown that gentamicin, unlike some other aminoglycosides, could not be observed binding to the mutant A-site, correlating with increased minimum inhibitory concentrations in Escherichia coli. nih.gov Such ribosomal mutations can induce structural perturbations at the antibiotic binding site, leading to altered and often divergent antibiotic susceptibility profiles. pnas.org

Genetic and Molecular Biology Approaches

Advanced genetic and molecular biology techniques are indispensable for dissecting the mechanisms of action and resistance related to this compound.

Whole-Genome Sequencing and Bioinformatics for Resistance Gene Identification

Whole-genome sequencing (WGS) has revolutionized the identification of antibiotic resistance genes (ARGs) and the understanding of bacterial resistance evolution. frontiersin.orgnih.govresearchgate.netfrontiersin.orgasm.org By sequencing the entire genome of resistant bacterial strains, researchers can pinpoint specific gene mutations, including single nucleotide polymorphisms (SNPs), insertions, and structural variants (SVs), that contribute to resistance. frontiersin.org Bioinformatics analysis plays a crucial role in processing WGS data to identify known ARGs and discover novel resistance determinants. nih.govresearchgate.netfrontiersin.orgasm.org

For example, WGS of gentamicin-resistant Campylobacter coli isolates led to the discovery of a novel plasmid-mediated phosphotransferase gene, aph(2″)-Ig, which was responsible for the observed resistance. nih.govresearchgate.net WGS also provides insights into the mobility of these resistance genes, indicating whether they are located on mobile genetic elements that facilitate horizontal gene transfer. frontiersin.org While WGS-based prediction of antimicrobial resistance generally shows high concordance with phenotypic susceptibility testing, the accuracy can be influenced by the computational pipelines used and the level of genome coverage obtained during sequencing. frontiersin.org

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to precisely alter specific nucleotides in a DNA sequence, leading to targeted amino acid changes in proteins. This method is crucial for investigating the functional roles of individual amino acid residues in aminoglycoside-modifying enzymes and ribosomal components, thereby elucidating structure-function relationships. nih.govasm.orgresearchgate.netfrontiersin.orguzh.ch

Gene Knockout and Gene Editing Technologies for Pathway Dissection

Gene knockout and gene editing technologies, including advanced tools like CRISPR/Cas9, offer precise methods for dissecting complex biological pathways, including those involved in antibiotic resistance and biosynthesis. These technologies enable researchers to inactivate or modify specific genes within bacterial genomes to understand their contribution to resistance mechanisms. nih.gov

While specific direct examples focusing solely on this compound resistance pathways via gene knockout were not extensively detailed in the provided sources, the general application of these technologies is highly relevant. CRISPR/Cas9 systems, for instance, can be engineered to target and edit bacterial genomes, including antibiotic resistance genes located on plasmids. nih.gov This gene-focused approach aims to re-sensitize pathogenic bacteria to existing antibiotics by disrupting their resistance mechanisms, thereby offering innovative strategies to combat multidrug resistance. nih.gov By systematically knocking out or editing genes suspected of involvement in gentamicin resistance, researchers can confirm their roles in drug uptake, efflux, modification, or target alteration, providing a clearer picture of the resistance landscape.

Multiplex Polymerase Chain Reaction (PCR) for Detection of Resistance Genes

Multiplex Polymerase Chain Reaction (PCR) is a highly efficient and rapid molecular diagnostic technique that allows for the simultaneous detection of multiple target DNA sequences in a single reaction. This method is widely employed for the detection of aminoglycoside resistance genes, including those conferring resistance to gentamicin. nih.govwho.intoup.commdpi.comekb.eg

Multiplex PCR assays are designed with multiple sets of primers, each specific to a different resistance gene, enabling comprehensive screening. For gentamicin resistance, common genes targeted include aac(6′)-Ie-aph(2″)-Ia, aph(2″)-Ib, aph(2″)-Ic, aph(2″)-Id, aph(3′)-IIIa, and ant(4′)-Ia. nih.govwho.intoup.com Studies have demonstrated a high correlation between the genotypic detection of these genes by multiplex PCR and the phenotypic expression of gentamicin resistance, with some reports showing up to 100% concordance. who.intoup.com This high level of agreement underscores the reliability of multiplex PCR as a diagnostic tool. Beyond its utility in research, multiplex PCR assays are increasingly used in clinical settings to complement or even replace traditional culture-based susceptibility testing methods, providing rapid identification of resistance profiles and guiding appropriate antibiotic therapy. oup.commdpi.com

Future Research Directions and Unanswered Questions Regarding Gentamicin a

Development of Novel Gentamicin (B1671437) A Derivatives to Circumvent Resistance

The design and synthesis of new gentamicin A derivatives represent a proactive approach to combat antibiotic resistance. These efforts aim to create compounds that retain potent antibacterial activity while being less susceptible to the prevalent resistance mechanisms.

Design Principles for Evading Enzymatic Modification and Efflux Pumps

Bacterial resistance to this compound is frequently mediated by aminoglycoside-modifying enzymes (AMEs) and efflux pumps. AMEs, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), inactivate this compound by covalently modifying specific hydroxyl or amino groups on the molecule. creative-diagnostics.comwjpsronline.comasm.orgnih.govfrontiersin.org These modifications prevent this compound from binding effectively to its ribosomal target, thereby abolishing its antibacterial properties. creative-diagnostics.comwjpsronline.comasm.org

A primary design principle for novel this compound derivatives involves the chemical modification or elimination of these susceptible functional groups, making the antibiotic refractory to enzymatic inactivation. mdpi.com For instance, altering hydroxyl or amino groups at positions commonly targeted by AMEs can reduce the enzyme's binding affinity or catalytic activity. wjpsronline.comasm.org

Synthetic and Semisynthetic Strategies for New Aminoglycoside Structures

Synthetic and semisynthetic chemistry play pivotal roles in generating novel aminoglycoside structures, including this compound derivatives, to overcome resistance. Semisynthetic approaches involve chemically modifying naturally occurring aminoglycosides, which has historically led to the development of new generations of these antibiotics. mdpi.combiorxiv.orgfrontiersin.orgcreative-diagnostics.comresearchgate.net For example, the addition of specific side chains, such as the (S)-4-amino-2-hydroxybutyric acid (AHBA) moiety, to positions like N-1 has proven effective in evading certain AMEs. Isepamicin, a semisynthetic derivative of gentamicin B, exemplifies this strategy. mdpi.comresearchgate.net

These chemical modifications aim to enhance the compound's potency, improve its pharmacokinetic properties, and specifically engineer resistance evasion. oup.com While total chemical synthesis of complex aminoglycosides like this compound is challenging, it offers the highest degree of structural diversification, allowing for the introduction of modifications that are not accessible through semisynthetic routes. biorxiv.org

Table 1: Examples of Semisynthetic Aminoglycoside Derivatives and Their Parent Compounds

Derivative NameParent CompoundKey Modification StrategyEvasion Mechanism
IsepamicinGentamicin BN-1 substitution with AHBAEvades certain AMEs mdpi.comresearchgate.net
AmikacinKanamycin (B1662678) AN-1 substitution with AHBAEvades certain AMEs mdpi.comresearchgate.net
NetilmicinSisomicinN-1 ethylationReduced susceptibility to AMEs frontiersin.org

Engineering Biosynthetic Pathways for Non-Natural this compound Analogs

Beyond traditional chemical synthesis, bioengineering approaches, particularly combinatorial biosynthesis and pathway engineering, offer sustainable alternatives for modifying natural aminoglycosides and producing non-natural this compound analogs. biorxiv.orgf1000research.comresearchgate.net This strategy involves manipulating the genetic machinery of the producing microorganisms, such as Micromonospora echinospora, which naturally synthesizes gentamicin. biorxiv.orgf1000research.comresearchgate.netbohrium.comnih.govpnas.org

By understanding and modifying the genes encoding enzymes in the gentamicin biosynthetic pathway, researchers can introduce new functionalities or alter existing ones to generate novel compounds. Examples include glycodiversification, where glycosyltransferases from different biosynthetic pathways are swapped to create hybrid aminoglycosides with combined structural features. biorxiv.org The remarkable substrate promiscuity of certain aminoglycoside biosynthetic enzymes presents a significant opportunity for pathway engineering, allowing for the production of diverse analogs. f1000research.com This approach can lead to the discovery of new aminoglycosides with improved activity against resistant strains and potentially reduced toxicity. nih.gov

Targeting Resistance Mechanisms at the Molecular Level

Another crucial research direction involves directly inhibiting the bacterial resistance mechanisms themselves, thereby restoring the effectiveness of existing this compound.

Development of Aminoglycoside Modifying Enzyme Inhibitors

Aminoglycoside-modifying enzymes (AMEs) are the most prevalent mechanism of resistance to this compound in clinical settings. wjpsronline.comasm.orgnih.govfrontiersin.org These enzymes covalently alter the antibiotic, leading to its inactivation. Research is actively focused on developing small molecules that can inhibit the activity of these AMEs. wjpsronline.comnih.govfrontiersin.org

Inhibitors of AMEs would act as "potentiators," allowing this compound to exert its full antibacterial effect against otherwise resistant strains. This strategy requires a deep understanding of the structural and mechanistic details of various AMEs, including AACs, APHs, and ANTs, which target different positions on the aminoglycoside molecule (e.g., 3, 2', 6' for AAC; 4', 2'' for ANT; and 3', 2'' for APH). asm.orgnih.govmdpi.com A significant challenge lies in developing inhibitors effective against broad-spectrum AMEs or bifunctional enzymes, such as AAC(6')-Ie-APH(2''), which can inactivate multiple aminoglycosides simultaneously. mdpi.comnih.govfrontiersin.org

Research into Efflux Pump Inhibitors Specific to this compound

Efflux pumps are transmembrane proteins that actively pump antibiotics out of bacterial cells, contributing significantly to multidrug resistance. journal-jop.orgnih.govmdpi.comoup.comfrontiersin.orgaun.edu.egresearchgate.netnih.govexplorationpub.comasm.orgmdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore or enhance the susceptibility of bacteria to this compound. journal-jop.orgnih.govmdpi.comaun.edu.egmdpi.com

EPIs can function through various mechanisms, including physically blocking the substrate binding site within the pump, disrupting the energy source required for pump activity, or interfering with the expression of efflux pump genes. nih.govmdpi.commdpi.com For instance, verapamil, a non-antibiotic drug, has demonstrated efflux pump inhibitory properties, reducing gentamicin's minimum inhibitory concentration (MIC) in some Staphylococcus aureus strains. journal-jop.org Similarly, chlorpromazine (B137089) and omeprazole (B731) have shown effects on efflux pump activity in Escherichia coli, leading to increased susceptibility to gentamicin. aun.edu.eg

Specific efflux pumps, such as AdeABC and AdeIJK in Acinetobacter baumannii, have been identified as conferring resistance to gentamicin, highlighting the need for targeted EPIs. nih.gov Research aims to identify and characterize novel EPIs that are specific to the efflux pumps responsible for gentamicin resistance, thereby re-sensitizing resistant bacterial strains to this important antibiotic. journal-jop.orgpnas.org

CRISPR-Based Approaches for Silencing Bacterial Resistance Genes

The emergence of bacterial resistance to aminoglycosides like this compound necessitates innovative countermeasures. CRISPR-based precision medicine approaches hold significant promise for targeting and silencing bacterial resistance genes creative-diagnostics.com. CRISPR/Cas systems, which function as adaptive immune systems in prokaryotes, can be engineered to specifically recognize and cleave DNA sequences encoding antibiotic resistance genes acs.orgnih.gov. This targeted cleavage capability allows the CRISPR system to control horizontal gene transfer and limit the spread of antibiotic resistance nih.govresearchgate.net.

Research has demonstrated the potential of CRISPR/Cas systems to inactivate chromosomal genes or cure plasmids that carry antibiotic resistance acs.org. For instance, studies have successfully utilized CRISPR/Cas9 technology to concurrently target the aacA gene, which confers gentamicin resistance, in clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) biorxiv.org. This targeting resulted in a statistically significant decrease in aacA gene expression (4-fold reduction) and a subsequent reversal of resistance to aminoglycoside antibiotics biorxiv.org. Furthermore, CRISPR-Cas systems can be engineered to target multiple antibiotic resistance genes (ARGs) simultaneously, offering a broad-spectrum approach against multidrug-resistant pathogens researchgate.net. Delivery of these CRISPR-Cas systems into bacterial cells can be achieved through various methods, including bacteriophages and nanoparticles acs.orgnih.gov. The CRISPR interference (CRISPRi) system, derived from a catalytically inactive Cas9 protein, also presents an avenue for repressing the expression of crucial AMR genes acs.org.

Understanding Complex Resistance Interactions

Understanding the intricate mechanisms by which bacteria develop and spread resistance to this compound is crucial for developing effective long-term therapeutic strategies.

Investigation of Synergistic Molecular Mechanisms (e.g., this compound with Cell Wall Active Agents)

Gentamicin, similar to other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit, leading to mRNA mistranslation and premature protein synthesis termination creative-diagnostics.com. A well-documented phenomenon in antimicrobial therapy is the synergistic activity observed when gentamicin is co-administered with other antibacterials, particularly cell wall active agents nih.gov. These cell wall active agents include beta-lactam antibiotics such as Penicillin G, Ampicillin, Meropenem, and Cefazolin, as well as glycopeptide antibiotics like Vancomycin.

The synergistic molecular mechanism is primarily attributed to the ability of cell wall active agents to compromise the integrity of the bacterial cell wall. Beta-lactam antibiotics, for instance, inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linkage fishersci.camims.comwikipedia.orgnih.gov. Similarly, Vancomycin binds to the D-alanyl-D-alanine portion of cell wall precursors, blocking glycopeptide polymerization mims.com. By disrupting the cell wall, these agents enhance the uptake of gentamicin into the bacterial cell, allowing it to more effectively reach its ribosomal target and exert its inhibitory effects on protein synthesis creative-diagnostics.com. Further research is needed to fully elucidate the precise molecular interactions and cellular responses that underpin this synergistic relationship, including potential alterations in membrane permeability, efflux pump activity, or other cellular processes that facilitate gentamicin entry or enhance its intracellular concentration.

Studying the Evolutionary Dynamics of this compound Resistance

The evolution of gentamicin resistance is a multifaceted process driven by various molecular mechanisms. Bacteria develop resistance through genetic mutations, enzymatic drug inactivation, decreased drug absorption, and adaptive survival behaviors such as biofilm formation creative-diagnostics.com.

Key resistance mechanisms involve mutations that affect the antibiotic's target binding sites. For example, mutations in ribosomal proteins, such as rpsL, or in the 16S rRNA gene (rrs), can lead to structural changes in the ribosome that reduce gentamicin's binding affinity and effectiveness creative-diagnostics.com. A significant mechanism of gentamicin resistance in clinical isolates is the expression of aminoglycoside-modifying enzymes, including acyltransferases, methyltransferases, and nucleotidyltransferases, which chemically alter the antibiotic, rendering it inactive frontiersin.org.

Evolutionary studies have also identified localized mutations in the fusA gene, which encodes elongation factor G, as being characteristic of gentamicin resistance evolution asm.orgresearchgate.net. These fusA mutations can lead to structural changes that alter the binding of aminoglycosides, thereby lowering their affinity for the ribosome asm.org. Additionally, mutations in efflux pump regulators, such as parRS in Pseudomonas aeruginosa and cpx (B1192507) in Klebsiella pneumoniae and Enterobacter cloacae, can confer aminoglycoside resistance asm.org. The inactivation of mexZ, a transcription factor repressing the mexXY multidrug efflux pump operon, has been shown to increase aminoglycoside resistance biorxiv.org.

Mobile integrons, which are widespread genetic platforms, play a crucial role in accelerating resistance evolution biorxiv.org. These elements enable bacteria to modulate the expression of antibiotic resistance cassettes by shuffling their position, often leading to increased expression of resistance genes through duplications biorxiv.org. This dynamic interplay between chromosomal evolution and mobile genetic elements contributes significantly to the rapid adaptation of bacteria to gentamicin pressure.

Advanced Bioprocess Engineering for Sustainable this compound Production

Gentamicin is naturally produced by the bacterium Micromonospora purpurea through submerged fermentation wikipedia.org. Future research in bioprocess engineering aims to optimize and enhance the sustainable production of this compound. Current efforts are focused on gaining a deeper understanding of the biosynthesis process to increase the expression and facilitate the secretion of gentamicin, ultimately leading to higher titers wikipedia.org.

Key parameters influencing gentamicin biosynthesis include pH and aeration, with a pH range of 6.8 to 7.5 typically used for optimal production wikipedia.org. The aeration requirements are determined through independent experimentation, depending on the specific growth medium and Micromonospora species utilized wikipedia.org. Research has indicated that inorganic nutrient sources tend to reduce gentamicin production wikipedia.org. Conversely, optimizing the growth medium, particularly the carbon sources, can significantly impact yield. While sugars are common carbon sources, studies have shown increased gentamicin production with the addition of vegetable and fish oils, whereas glucose, xylose, and certain carboxylic acids can decrease production wikipedia.org. Advanced bioprocess engineering will involve fine-tuning these parameters, exploring novel fermentation strategies, and potentially utilizing metabolic engineering to create more efficient production strains.

Elucidating Remaining Gaps in this compound Biosynthesis and Maturation Pathways

Despite significant advancements, the complete genetic and biochemical details underlying the biosynthesis and maturation of aminoglycosides, including this compound, remain to be fully elucidated pnas.org. The biosynthetic pathway for gentamicin is complex, involving a large number of genes responsible for main biosynthesis and various modifications google.combohrium.com.

Initial studies in Micromonospora species and their mutants have identified some components and intermediates, but the detailed functions of many gentamicin biosynthetic genes are still unclear, partly due to the complexities of genetic modification in Micromonospora echinospora, the native producing strain google.combohrium.com. The biosynthesis begins with d-glucose-6-phosphate, which is converted to 2-deoxystreptamine (B1221613) (2-DOS), the core aminocyclitol moiety of gentamicin pnas.org. Two glycosylation steps are proposed to be essential: the addition of d-glucosamine to 2-DOS to form the pseudodisaccharide intermediate paromamine (B1213074), and the subsequent addition of d-xylose (B76711) to form gentamicin A2 pnas.orggoogle.comtandfonline.com. Genes such as gtmE and gtmG (also referred to as gntD and gntZ) have been identified as encoding the glycosyltransferases involved in these steps pnas.orgtandfonline.com.

A prerequisite for successful biosynthesis in heterologous hosts, such as Streptomyces venezuelae, is conferring gentamicin resistance to the host strain itself pnas.orggoogle.com. Resistance genes like gtmF, gtmL, and gtmK (or grmA and grmO) are known to confer resistance via specific methylation of bacterial ribosomes pnas.orggoogle.com. Future research will focus on identifying the precise roles of all genes within the biosynthetic cluster, understanding the regulatory networks that control their expression, and mapping out the complete sequence of enzymatic reactions and post-synthetic modifications that lead to the mature this compound compound. This comprehensive understanding is vital for rational strain engineering to improve yield and purity.

Q & A

Q. How can genomic and proteomic data be integrated to elucidate this compound resistance mechanisms?

  • Methodological Answer : Perform whole-genome sequencing of resistant mutants to identify SNPs in ribosomal or efflux pump genes. Validate findings via qRT-PCR (gene expression) and western blot (protein quantification). Use pathway enrichment tools (e.g., KEGG, STRING) to map resistance networks. Correlate phenotypic MIC data with genotypic changes .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies when using animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines: report strain, sex, and age of animals; randomize treatment groups; blind outcome assessments. Share raw data (e.g., serum creatinine, histopathology scores) in repositories like Figshare. Pre-register protocols on platforms such as OSF .

Q. How can researchers validate contradictory findings in this compound’s ototoxicity studies?

  • Methodological Answer : Replicate experiments using identical dosing regimens and species (e.g., guinea pigs). Measure auditory brainstem responses (ABR) and cochlear histopathology. Compare results via systematic review with PRISMA guidelines. Highlight methodological differences (e.g., cumulative dose, exposure duration) as potential confounders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.